molecular formula C10H11ClO4S B2366075 Propyl 4-(chlorosulfonyl)benzoate CAS No. 923207-43-6

Propyl 4-(chlorosulfonyl)benzoate

Cat. No.: B2366075
CAS No.: 923207-43-6
M. Wt: 262.7
InChI Key: XBTYFDSZELIUFF-UHFFFAOYSA-N
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Description

Contextualizing Propyl 4-(chlorosulfonyl)benzoate within Aryl Sulfonyl Chloride and Carboxylic Ester Functional Group Chemistry

Aryl sulfonyl chlorides are well-established as powerful electrophiles in organic synthesis. The sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. researchgate.netmagtech.com.cn This reactivity is a cornerstone of many synthetic strategies, particularly in medicinal chemistry for the preparation of sulfa drugs and other bioactive molecules. nih.gov

On the other hand, carboxylic esters, such as the propyl benzoate (B1203000) moiety in this molecule, are themselves important functional groups. They can undergo hydrolysis to yield carboxylic acids and alcohols, or they can be converted into amides through aminolysis. libretexts.org The ester group can also be reduced to a primary alcohol. libretexts.org The presence of both these functional groups in a single molecule like this compound offers chemists a powerful tool for building molecular complexity.

Strategic Importance of Benzoate Esters Bearing Electrophilic Sulfonyl Chloride Moieties as Synthetic Precursors

The strategic value of benzoate esters that also contain an electrophilic sulfonyl chloride group lies in the ability to perform selective and sequential reactions. For instance, the highly reactive sulfonyl chloride can be targeted first with a nucleophile, leaving the less reactive ester group intact for a subsequent transformation. This controlled reactivity is crucial for the efficient synthesis of complex target molecules.

These types of bifunctional building blocks are particularly useful in the construction of libraries of compounds for drug discovery and materials science. By systematically varying the nucleophile that reacts with the sulfonyl chloride and then modifying the ester group, a diverse set of molecules can be generated from a single starting material.

Overview of Academic Research Trajectories for Related Aryl Chlorosulfonyl Esters

Research involving aryl chlorosulfonyl esters has historically focused on their utility in creating sulfonamides and sulfonate esters. nih.govgoogle.com More recent research has explored their use in more complex transformations, including cross-coupling reactions and the synthesis of novel heterocyclic compounds. The development of new catalytic methods has expanded the scope of reactions that can be performed with aryl sulfonyl chlorides, making them even more versatile synthetic intermediates. nih.gov

The synthesis of related compounds, such as 2-chlorosulfonyl-3-methyl benzoate, highlights the ongoing interest in this class of molecules as key intermediates for agrochemicals and pharmaceuticals. google.com The development of efficient and scalable synthetic routes to these building blocks remains an active area of research. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound and its parent acid, 4-(chlorosulfonyl)benzoic acid.

PropertyThis compound4-(Chlorosulfonyl)benzoic acid
Molecular Formula C10H11ClO4S uni.luC7H5ClO4S nih.govchemicalbook.com
Molar Mass 262.71 g/mol 220.63 g/mol nih.govchemicalbook.com
IUPAC Name propyl 4-chlorosulfonylbenzoate uni.lu4-chlorosulfonylbenzoic acid nih.gov
Synonyms Benzoic acid, 4-(chlorosulfonyl)-, propyl esterp-(Chlorosulfonyl)benzoic acid, 4-Carboxybenzenesulfonyl chloride nih.gov
CAS Number Not explicitly found for the propyl ester10130-89-9 nih.govchemicalbook.com

Synthesis of Related Compounds

The synthesis of esters like propyl benzoate is typically achieved through Fischer esterification, where a carboxylic acid (benzoic acid) is reacted with an alcohol (propanol) in the presence of an acid catalyst. wikipedia.orgyoutube.com The synthesis of aryl sulfonyl chlorides often involves the chlorosulfonation of an aromatic ring or the oxidation of a corresponding thiol or other sulfur-containing precursor. researchgate.netnih.gov For instance, 4-(chlorosulfonyl)benzoic acid can be prepared from p-toluenesulfonyl chloride through oxidation. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 4-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTYFDSZELIUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Propyl 4 Chlorosulfonyl Benzoate and Analogous Structures

Precursor Synthesis and Sulfonyl Chloride Group Introduction: Methods for 4-(Chlorosulfonyl)benzoic Acid Preparation

The primary precursor for propyl 4-(chlorosulfonyl)benzoate is 4-(chlorosulfonyl)benzoic acid. The synthesis of this crucial intermediate can be achieved through several methods, primarily involving the chlorosulfonylation of benzoic acid or its derivatives.

One of the most common and direct methods is the reaction of a substituted benzoic acid, such as 4-methylbenzoic acid, with an excess of chlorosulfonic acid. This reaction is typically carried out at elevated temperatures, for instance, 140°C for 6 to 8 hours, leading to both sulfonation and subsequent chlorination to yield 4-(chlorosulfonyl)benzoic acid. The process involves quenching the reaction mixture with ice-water, followed by extraction and recrystallization to obtain the final product with yields reportedly ranging from 70-85%.

Another established route involves the use of 4-sulfobenzoic acid derivatives. For example, potassium 4-carboxybenzenesulfonate can be treated with chlorosulfonic acid at room temperature. chemicalbook.com The reaction mixture is stirred for a couple of hours before being poured onto crushed ice, causing the product to precipitate. chemicalbook.com This method, however, has been reported to yield a more modest 20% of 4-(chlorosulfonyl)benzoic acid. chemicalbook.com

An alternative approach to introduce the sulfonyl chloride group is through the oxidation of p-toluenesulfonyl chloride. chemicalbook.com Using chromium(VI) oxide in a mixture of acetic acid and acetic anhydride (B1165640) at 40°C for 2 hours can produce 4-(chlorosulfonyl)benzoic acid with a reported yield of 55%. chemicalbook.com

Furthermore, the Sandmeyer-type reaction offers a pathway starting from aromatic amines. acs.org Arenediazonium salts, generated in situ from the corresponding anilines, react with sulfur dioxide in the presence of a copper catalyst like copper(I) chloride or copper(II) chloride. acs.orgorganic-chemistry.org Historically, this reaction was performed in glacial acetic acid with low to moderate yields. acs.org

Starting Material Reagents Conditions Yield Reference
4-Methylbenzoic AcidChlorosulfonic Acid140°C, 6-8 hours70-85%
Potassium 4-carboxybenzenesulfonateChlorosulfonic AcidRoom Temperature, 2 hours20% chemicalbook.com
p-Toluenesulfonyl ChlorideChromium(VI) Oxide, Acetic Acid, Acetic Anhydride40°C, 2 hours55% chemicalbook.com
Arenediazonium SaltsSulfur Dioxide, Copper CatalystVariesLow to Moderate acs.org

Esterification Protocols for the Generation of Propyl Benzoate (B1203000) Derivatives with Sulfonyl Chloride Functionality

The esterification of 4-(chlorosulfonyl)benzoic acid with propanol (B110389) is a critical step in forming this compound. The classic Fischer esterification is a widely employed method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (4-(chlorosulfonyl)benzoic acid) with an excess of the alcohol (propanol) in the presence of a strong acid catalyst such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed using a Dean-Stark apparatus. masterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps then lead to the formation of the ester and water. masterorganicchemistry.com

While specific conditions for the esterification of 4-(chlorosulfonyl)benzoic acid with propanol are not extensively detailed in the provided search results, the general principles of Fischer esterification apply. The reaction of benzoic acid with 1-propanol (B7761284) serves as a good model for this transformation, yielding n-propyl benzoate. youtube.com The choice of catalyst and reaction conditions, such as temperature and reaction time, would need to be optimized to achieve high yields of this compound, taking into account the reactivity of the sulfonyl chloride group.

Direct and Indirect Synthetic Routes to this compound: Investigation of Reaction Efficiencies

The synthesis of this compound can be approached through both direct and indirect routes.

Indirect Route: This is the more conventional two-step approach.

Synthesis of the Precursor: As detailed in section 2.1, 4-(chlorosulfonyl)benzoic acid is first synthesized from a suitable starting material like 4-methylbenzoic acid or p-toluenesulfonyl chloride. chemicalbook.com

Esterification: The resulting 4-(chlorosulfonyl)benzoic acid is then esterified with propanol, as described in section 2.2, to yield the final product. masterorganicchemistry.com

Direct Route: A more direct, one-pot synthesis would involve the chlorosulfonylation of a pre-existing propyl benzoate molecule. This approach, however, presents challenges. The direct chlorosulfonylation of aromatic compounds typically requires harsh conditions and can lead to a mixture of isomers, making purification difficult. The efficiency of such a direct route would be highly dependent on the selectivity of the chlorosulfonylation reaction for the para-position of the propyl benzoate ring.

Investigating the reaction efficiencies of both routes is crucial for determining the most viable method for large-scale production. The indirect route, while involving more steps, often allows for better control over the purity of the final product. The direct route, if optimized for high selectivity, could offer a more atom-economical and streamlined process.

Methodological Advancements in Aromatic Chlorosulfonylation for Benzoate Systems

Recent research has focused on developing more efficient and milder methods for aromatic chlorosulfonylation, which can be applied to benzoate systems.

A significant advancement is the use of photoredox catalysis for the synthesis of arenesulfonyl chlorides from anilines. nih.gov This method operates under mild conditions, at room temperature in an acetonitrile (B52724)/water mixture with a low catalyst loading, and tolerates a variety of functional groups, including esters. nih.gov The process involves the in situ preparation of arenediazonium salts from anilines and the use of thionyl chloride in water to generate the necessary SO2 and HCl. nih.gov

Another innovative approach utilizes a Sandmeyer-type reaction with DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct) as a stable SO2 surrogate. organic-chemistry.org This method allows for the synthesis of sulfonyl chlorides from anilines in the presence of HCl and a copper catalyst without the need to preform the diazonium salts, enhancing the safety and scalability of the process. organic-chemistry.org The reaction has been shown to be effective for a wide range of anilines. organic-chemistry.org

Continuous flow technology is also being explored to improve the safety and scalability of chlorosulfonylation reactions. rsc.org A flow procedure for preparing arylsulfonyl chlorides from aniline (B41778) starting materials has been developed, which operates under mild conditions without the need for added acid. rsc.org This method is more amenable to continuous processing and is less labor-intensive than traditional batch methods. rsc.org

These advancements offer promising alternatives to traditional chlorosulfonylation methods, providing milder reaction conditions, improved safety profiles, and broader substrate scopes, which are all beneficial for the synthesis of complex molecules like this compound.

Method Key Features Advantages Reference
Visible-Light Photoredox Catalysis In situ generation of arenediazonium salts and reactive gases (SO2, HCl).Mild conditions, low catalyst loading, tolerates various functional groups. nih.gov
Sandmeyer-Type Reaction with DABSO Uses a stable SO2 surrogate, avoids pre-formation of diazonium salts.Enhanced safety and scalability, broad aniline scope. organic-chemistry.org
Continuous Flow Reactor Mild conditions, no added acid.Safe, easily scalable, less labor-intensive than batch methods. rsc.org

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for compounds like this compound. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

One area of focus is the development of greener processes for chlorosulfonation chemistry. mdpi.com Traditional methods often require harsh reaction conditions and a large excess of reagents. mdpi.com Research is ongoing to find more environmentally benign alternatives.

A notable green advancement is the use of aqueous conditions for the preparation of aryl sulfonyl chlorides from diazonium salts. acs.orgresearchgate.net This method, which uses thionyl chloride as a sulfur dioxide source in the presence of copper salts, has significant advantages over procedures that rely on acetic acid and minimal water content. acs.orgresearchgate.net The low solubility of the sulfonyl chloride products in water allows for their direct precipitation from the reaction mixture in high yields and purity. acs.orgresearchgate.net This aqueous process is not only safer and more robust but also readily scalable and offers considerable environmental benefits. acs.orgresearchgate.net

The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), represents another sustainable alternative. acs.org This transition-metal-free material can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature, achieving yields of 50-95%. acs.org This method is suitable for a range of electron-rich and electron-deficient compounds and demonstrates high functional group tolerance. acs.org

In the context of the esterification step, enzyme-catalyzed reactions are a green alternative to traditional acid catalysis. Lipase-catalyzed esterification, for instance, operates under mild, eco-friendly conditions and aligns well with green chemistry principles due to the biodegradability and high selectivity of the enzymes. researchgate.net For example, Candida cylindracea lipase (B570770) immobilized on a polymer matrix has been used to catalyze the synthesis of propyl benzoate. researchgate.net

These green chemistry approaches offer promising pathways to synthesize this compound and its analogs in a more sustainable and environmentally responsible manner.

Mechanistic Investigations of the Reactivity of Propyl 4 Chlorosulfonyl Benzoate

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group is a powerful electrophilic center, readily undergoing nucleophilic attack. This reactivity is central to the synthetic utility of Propyl 4-(chlorosulfonyl)benzoate, enabling the formation of stable sulfonamide and sulfonate ester linkages. These reactions are of fundamental importance in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. rsc.orgnih.govdurham.ac.uk

The general mechanism for nucleophilic substitution at a sulfonyl chloride involves the attack of a nucleophile on the electron-deficient sulfur atom. This process typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center, leading to the displacement of the chloride ion. nih.govmdpi.com The transition state is often described as a trigonal bipyramidal structure. cdnsciencepub.com

Formation of Sulfonamide Linkages

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. nih.govorganic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. organic-chemistry.org

Synthesis of Sulfonate Esters

Similarly, this compound can react with alcohols or phenols in the presence of a base, such as pyridine, to yield sulfonate esters. pearson.comyoutube.comperiodicchemistry.com Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, a property that makes them valuable intermediates in organic synthesis. periodicchemistry.comnih.gov

The mechanism for sulfonate ester formation mirrors that of sulfonamide synthesis, with the oxygen atom of the alcohol acting as the nucleophile. youtube.comyoutube.com The reaction proceeds with the retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com This stereochemical outcome is a significant advantage in the synthesis of chiral molecules. The stability of the resulting sulfonate ester is attributed to the resonance delocalization of the negative charge over the three oxygen atoms. periodicchemistry.com

Reactivity of the Propyl Ester Moiety: Hydrolysis and Transesterification Dynamics

The propyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis or transesterification reactions. The reactivity of this moiety is influenced by factors such as pH, temperature, and the presence of catalysts.

Studies on the hydrolysis of structurally similar compounds, such as propyl benzoate (B1203000), have shown that the reaction can be catalyzed by both acids and bases. deepdyve.comsemanticscholar.org Under alkaline conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion. chemrxiv.org The stability of the ester is influenced by the electronic nature of the substituents on the aromatic ring. chemrxiv.org

Transesterification, the exchange of the propyl group with another alcohol, can also occur under appropriate conditions. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. While specific studies on the transesterification of this compound are not documented, the behavior of related benzoate esters suggests that this transformation is a feasible reaction pathway. semanticscholar.org

Intramolecular Rearrangements and Electrophilic Processes Influenced by the Chlorosulfonyl Group

The presence of the strongly electron-withdrawing chlorosulfonyl group can influence the electronic properties of the entire molecule, potentially leading to intramolecular rearrangements or participating in electrophilic processes.

While there is no direct evidence of intramolecular rearrangements for this compound in the reviewed literature, related rearrangements in similar structures have been observed. For instance, the thermal rearrangement of arylsulfamates to para-sulfonyl anilines has been documented, proceeding through an intermolecular mechanism. nih.gov

The chlorosulfonyl group itself can act as an electrophile in reactions other than simple nucleophilic substitution. For example, chlorosulfonyl isocyanate, a related compound, is known to participate in electrophilic addition reactions with alkenes and ketones. biu.ac.ilacs.orgacs.org In the context of aromatic systems, the chlorosulfonylation of benzene (B151609) is a classic example of an electrophilic aromatic substitution reaction, where the electrophile is generated from chlorosulfonic acid. stackexchange.comyoutube.com These examples highlight the electrophilic nature of the sulfonyl chloride moiety, which could potentially lead to other, less common, reaction pathways for this compound under specific conditions.

Kinetic and Thermodynamic Characterization of Functional Group Transformations

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific data for this compound is scarce, extensive studies on the solvolysis of various substituted benzenesulfonyl chlorides provide valuable insights into its expected reactivity. cdnsciencepub.comrsc.org

The hydrolysis of benzenesulfonyl chlorides is generally considered to be an SN2-type process. mdpi.comrsc.org The reaction rates are sensitive to the nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as a nitro group, tend to accelerate the rate of hydrolysis, while electron-donating groups, like a methoxy (B1213986) group, have a retarding effect. This is reflected in the Hammett equation, which shows a positive ρ-value for the alkaline hydrolysis of substituted benzenesulfonyl chlorides, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. nih.govrsc.org

The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further details about the reaction mechanism. For the hydrolysis of benzenesulfonyl chlorides in water, the entropies of activation are typically large and negative, which is consistent with a bimolecular mechanism that involves a more ordered transition state compared to the reactants. cdnsciencepub.com

The following table presents representative kinetic data for the hydrolysis of various para-substituted benzenesulfonyl chlorides, which can be used to estimate the reactivity of this compound. Given that the propyl benzoate group is electron-withdrawing, its presence is expected to activate the sulfonyl chloride group towards nucleophilic attack.

Substituent (X) in X-C₆H₄SO₂Clk (s⁻¹) at 15°C in H₂OΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
p-OCH₃1.83 x 10⁻⁴16.5-15.8
p-CH₃4.38 x 10⁻⁴15.9-16.4
H1.12 x 10⁻³15.2-17.2
p-Br2.55 x 10⁻³14.7-17.5
p-NO₂2.05 x 10⁻²13.2-18.2

Data adapted from kinetic studies of benzenesulfonyl chloride solvolysis. cdnsciencepub.com

Thermodynamic data for the S-Cl bond dissociation in benzenesulfonyl chloride indicates a bond dissociation enthalpy of approximately 295 kJ/mol. researchgate.net The enthalpy of formation for sulfuryl chloride (SO₂Cl₂) is reported as -354.80 kJ/mol in the gas phase. anl.govnist.gov

Role as a Nucleophile-Assisting Leaving Group (NALG) in Mechanistic Studies

The concept of a Nucleophile-Assisting Leaving Group (NALG) involves a leaving group that contains a functionality capable of interacting with the incoming nucleophile, thereby accelerating the reaction rate. nih.govnih.gov This assistance can occur through chelation of the nucleophile's counter-ion, which localizes the nucleophile near the electrophilic center and stabilizes the transition state. nih.gov

Arylsulfonates have been investigated as NALGs, particularly those bearing ortho-ether functionalities that can chelate metal cations. nih.gov These specialized leaving groups have demonstrated significant rate enhancements in nucleophilic substitution reactions. nih.govnih.gov

While this compound itself has not been explicitly studied as a NALG precursor, its structure contains features that could potentially be modified to incorporate such assisting functionalities. For instance, the ester group could be hydrolyzed and the resulting carboxylic acid could be derivatized with a chelating unit. The resulting modified arylsulfonate could then be investigated for NALG behavior. The fundamental principle of NALGs is to lower the activation energy of the substitution reaction by providing an intramolecular pathway for the nucleophile to approach the reaction center, a strategy that has proven effective in overcoming slow reaction kinetics. nih.gov

Advanced Applications of Propyl 4 Chlorosulfonyl Benzoate in Chemical Synthesis and Materials Science

Utility as a Versatile Building Block in the Construction of Diverse Organic Molecules

The primary utility of Propyl 4-(chlorosulfonyl)benzoate in organic synthesis lies in its capacity to act as a versatile building block. google.comrsc.org The key to its versatility is the highly reactive sulfonyl chloride (-SO₂Cl) functional group. This group serves as an excellent electrophile, readily reacting with a wide array of nucleophiles to form stable covalent bonds.

This reactivity allows for the straightforward introduction of a propyl benzoyl-4-sulfonate or propyl benzoyl-4-sulfonamide moiety into a target molecule. For instance, reaction with amines (primary or secondary) yields sulfonamides, while reaction with alcohols or phenols produces sulfonate esters. This reactivity is analogous to that of similar compounds like methyl 4-(chlorosulfonyl)benzoate, which is used to form sulfonamide bonds in the synthesis of complex molecules. google.com The reaction scope is broad, encompassing various aliphatic and aromatic amines and alcohols, enabling the construction of a diverse range of molecular architectures. nih.gov

The ester functional group can also participate in or be modified by subsequent reactions, such as hydrolysis to a carboxylic acid or transesterification, adding another layer of synthetic utility. This dual functionality makes the compound a bifunctional linker, capable of connecting different molecular fragments. For example, the sulfonyl chloride can be reacted first, followed by a modification at the ester position, or vice versa, allowing for controlled, stepwise synthetic strategies. This approach is fundamental in creating complex molecules with precisely defined structures, such as those required in medicinal chemistry and materials science. nih.govumass.edu

Synthesis of Functionalized Sulfonamide Libraries for Structure-Activity Relationship (SAR) Investigations

In modern drug discovery, the synthesis and screening of compound libraries are essential for identifying new therapeutic agents. This compound is an ideal scaffold for generating sulfonamide libraries, which are a prominent class of compounds with a wide spectrum of biological activities. The process involves the parallel synthesis of numerous distinct sulfonamides by reacting this compound with a diverse collection of primary and secondary amines. google.comnih.gov

This high-throughput approach allows for the rapid creation of a large set of structurally related, yet distinct, molecules. Each compound in the library retains the core propyl benzoyl-4-sulfonyl structure but differs in the specific amine fragment attached.

Table 1: Illustrative Reaction for Sulfonamide Library Synthesis

Reactant 1 Reactant 2 (Amine Library) Product (Sulfonamide Library)

Once synthesized, these libraries are screened for activity against a specific biological target, such as an enzyme or receptor. The results of these screenings are then used to establish a Structure-Activity Relationship (SAR). usda.govgoogle.com SAR studies correlate the chemical structure of a molecule with its biological effect, providing critical insights that guide the design of more potent and selective drug candidates. google.com For example, by analyzing which 'R' groups on the amine lead to higher activity, medicinal chemists can deduce the optimal size, shape, and electronic properties required for the molecule to interact effectively with its target. usda.govgoogle.com

Applications in Polymer Chemistry and Functional Material Design

The unique structure of this compound also lends itself to applications in polymer chemistry, where it can be used as a functional monomer or modifying agent to create materials with tailored properties. nih.govacs.orgroutledge.com

Strong polyelectrolytes, polymers bearing ionic groups like sulfonic acid, are crucial for applications such as ion-exchange membranes and water treatment. However, the direct polymerization of monomers containing sulfonic acid groups is often challenging due to solubility issues and interference with many polymerization catalysts. nih.gov

A common solution is a protection/deprotection strategy, where the ionic group is masked during polymerization and revealed afterward. The propyl ester of this compound can function as a "protecting group" for the sulfonic acid. google.comnih.govnih.gov A monomer can be synthesized from the parent compound, for instance, by converting the chlorosulfonyl group into a polymerizable unit. This protected monomer, being less polar and more soluble in organic solvents, can be more easily polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. aston.ac.uk

After polymerization, the resulting polymer contains propyl sulfonate ester side chains. These ester groups can then be cleaved, typically through hydrolysis under basic or acidic conditions, to reveal the free sulfonic acid groups. nih.govaston.ac.ukresearchgate.net This final step transforms the neutral, hydrophobic polymer into a strong, hydrophilic polyelectrolyte. This strategy offers precise control over the polymer's molecular weight and architecture while enabling the creation of high-performance polyelectrolytes. nih.govaston.ac.uk

Block copolymers composed of both hydrophobic and ionic (hydrophilic) segments are of great interest for their ability to self-assemble into ordered nanostructures. usda.govpsu.edunih.gov These materials are foundational for applications in fuel cell membranes, drug delivery vehicles, and nanolithography.

This compound can be a key component in designing such materials. A monomer derived from it can be polymerized to form a hydrophobic block. This block can then be extended with a different type of monomer to create a diblock copolymer. mdpi.com The ionic character is introduced in a controlled manner, either by post-polymerization sulfonation of one block or by using a protected monomer approach as described above. nih.govmdpi.com

For example, a hydrophobic polymer block could be created from a styrene (B11656) derivative of this compound. Subsequent hydrolysis of the propyl ester groups along the polymer chain would convert this block into a hydrophilic, ionic polyelectrolyte block. The resulting amphiphilic block copolymer would consist of a neutral, hydrophobic block and a charged, hydrophilic block, driving microphase separation and the formation of well-defined ionic channels or domains, which is critical for properties like ion conductivity. google.compsu.edumdpi.com

Contribution to the Development of Catalytic Systems

The reactivity of the chlorosulfonyl group makes this compound a valuable precursor for creating advanced catalytic systems, particularly polymer-supported catalysts.

Immobilizing homogeneous catalysts onto solid supports, such as polymers, combines the high efficiency and selectivity of homogeneous catalysis with the ease of separation and recyclability of heterogeneous catalysts. umass.eduroutledge.comacs.orgdocumentsdelivered.com

A polymer functionalized with this compound side chains serves as an excellent scaffold for catalyst immobilization. The reactive sulfonyl chloride groups can form stable, covalent sulfonamide or sulfonate ester linkages with catalyst molecules that contain amine or hydroxyl functionalities. This tethers the active catalytic species to the insoluble polymer backbone. mdpi.com

Alternatively, a monomer derived from this compound can be polymerized, and the resulting polymer can be chemically modified to become a catalyst itself. For example, hydrolysis of the ester and chlorosulfonyl groups would yield a polymer with both carboxylic acid and sulfonic acid functionalities. Such polyanionic materials can act as solid acid catalysts for reactions like esterification or hydrolysis, offering a recyclable and environmentally benign alternative to mineral acids. nih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Methyl 4-(chlorosulfonyl)benzoate
Propyl 4-(fluorosulfonyl)benzoate
4-methylbenzenesulfonyl chloride
Carboxylic acid
Sulfonic acid

Functionalization of Inorganic Supports for Heterogeneous Catalysis.

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. This compound serves as an effective anchoring agent for grafting molecular catalysts onto the surface of inorganic materials such as silica (B1680970), alumina, and titania.

The primary mechanism involves the reaction of the highly electrophilic sulfonyl chloride group with nucleophilic sites present on the surface of the inorganic support. For instance, the surface hydroxyl groups (-OH) of silica can react with the chlorosulfonyl moiety of this compound, forming a stable covalent sulfonate ester bond. This process securely tethers the propyl benzoate (B1203000) fragment to the support.

Reaction Scheme:

Support-OH + ClSO₂-C₆H₄-COOCH₂CH₂CH₃ → Support-O-SO₂-C₆H₄-COOCH₂CH₂CH₃ + HCl

Once the this compound is anchored, the ester group can be further modified. For example, hydrolysis of the propyl ester can yield a carboxylic acid functional group. This carboxylic acid can then be used to immobilize a catalytically active species, such as a metal complex or an organocatalyst, through amide or ester linkages. This multi-step functionalization allows for the precise design of the catalyst's local environment on the support surface.

The advantages of using this compound for this purpose include the high reactivity of the sulfonyl chloride, leading to efficient immobilization, and the robustness of the resulting sulfonate linkage, which can withstand a range of reaction conditions. The length of the propyl chain and the phenyl ring also act as a spacer, which can minimize undesirable interactions between the active catalytic center and the inorganic support.

Support MaterialFunctional GroupLinkage TypePotential Catalytic Application
Silica (SiO₂)Silanol (-OH)Sulfonate EsterAcid-base catalysis, oxidation reactions
Alumina (Al₂O₃)Hydroxyl (-OH)Sulfonate EsterLewis acid catalysis, condensation reactions
Titania (TiO₂)Hydroxyl (-OH)Sulfonate EsterPhotocatalysis, redox reactions

This table illustrates the potential applications of this compound in creating supported catalysts on various inorganic materials.

Utilization in Derivatization Strategies for Enhanced Analytical Methodologies.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. This compound is a valuable derivatizing agent, particularly for analytes containing hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups. The reaction of the chlorosulfonyl group with these nucleophilic functional groups results in the formation of stable sulfonate, sulfonamide, or thiosulfonate derivatives, respectively.

The primary benefit of this derivatization is the introduction of a chromophoric or electroactive moiety (the propyl benzoate group) into the analyte molecule. This can significantly enhance the analyte's response in various analytical techniques.

Key Advantages of Derivatization with this compound:

Enhanced Detectability: The aromatic ring in the propyl benzoate group provides strong UV absorbance, making the derivatives highly suitable for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Improved Chromatographic Behavior: The derivatization process can increase the molecular weight and alter the polarity of the analyte, often leading to better peak shapes and improved resolution in chromatographic separations.

Increased Ionization Efficiency in Mass Spectrometry: The introduction of the sulfonyl group can improve the ionization efficiency of the analyte in techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), leading to lower detection limits. A related derivatization agent, 3-(chlorosulfonyl)benzoic acid, has been shown to enable a charge-switch to negative ion mode, which can reduce in-source fragmentation and lead to higher sensitivity and selectivity. nih.gov

Enhanced Stability: The resulting derivatives are often more stable than the parent analytes, which is advantageous for sample storage and analysis. The stability of derivatives from a similar agent was confirmed for 10 hours at 4°C and for 5 days at -80°C. nih.gov

A notable application is in the analysis of biomolecules, such as amino acids, peptides, and steroids, which may lack a strong chromophore. By reacting these molecules with this compound, their detection by HPLC-UV or LC-MS can be dramatically improved. For instance, the derivatization of free sterols with a chlorosulfonyl-containing reagent has been shown to significantly reduce detection limits to the pmol/mL range in plasma samples. nih.gov

Analyte ClassFunctional GroupDerivative TypeEnhanced Analytical Technique
Alcohols/PhenolsHydroxyl (-OH)Sulfonate EsterHPLC-UV, LC-MS
AminesAmino (-NH₂)SulfonamideHPLC-UV, GC-MS, LC-MS
ThiolsThiol (-SH)ThiosulfonateHPLC-UV, LC-MS
SteroidsHydroxyl (-OH)Sulfonate EsterLC-MS/MS
Amino AcidsAmino (-NH₂)SulfonamideHPLC-UV, Capillary Electrophoresis

This table showcases the utility of this compound in derivatization for various classes of analytes and analytical methods.

The derivatization reaction is typically straightforward, involving the mixing of the analyte and the reagent, often at a slightly elevated temperature for a defined period to ensure complete reaction. nih.gov The simplicity and robustness of this method make it suitable for routine analytical applications. nih.gov

Computational and Theoretical Investigations of Propyl 4 Chlorosulfonyl Benzoate

Electronic Structure Analysis via Quantum Chemical Methods (e.g., Density Functional Theory (DFT), Ab Initio Calculations)

Quantum chemical methods are instrumental in dissecting the electronic landscape of Propyl 4-(chlorosulfonyl)benzoate. Techniques such as Density Functional Theory (DFT) and ab initio calculations allow for a detailed examination of electron distribution, molecular orbital energies, and bonding characteristics.

Molecular Geometry and Charge Distribution: DFT calculations, often employing a basis set like 6-311++G(d,p), can be used to determine the optimized molecular geometry of this compound. These calculations would likely reveal a tetrahedral geometry around the sulfur atom of the chlorosulfonyl group. The electronic structure of the sulfonyl group is known to be highly polarized. dntb.gov.ua The strong electron-withdrawing nature of the sulfonyl group (-SO₂Cl) significantly influences the electron density of the entire molecule. This effect, combined with the ester functionality, creates a complex distribution of charges across the aromatic ring and the propyl chain.

Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular charge transfer and hyperconjugative interactions. For a related compound, propyl-para-hydroxybenzoate, NBO analysis has been shown to explain the intramolecular charge transfer within the molecule. researchgate.net A similar analysis for this compound would likely show significant electron delocalization from the benzene (B151609) ring to the sulfonyl group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO would likely be centered on the sulfonyl chloride moiety, given its strong electrophilic character. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Computational studies on flavonoids have demonstrated that the HOMO provides a reliable indication of the most probable site for electron donation. nih.gov

A hypothetical representation of the calculated electronic properties is presented in the table below, based on typical values for similar aromatic sulfonyl compounds.

Parameter Calculated Value (Illustrative) Interpretation
HOMO Energy -7.5 eVIndicates the energy of the highest energy electrons, likely on the aromatic ring.
LUMO Energy -1.8 eVRepresents the energy of the lowest energy unoccupied orbital, likely on the -SO₂Cl group.
HOMO-LUMO Gap (Egap) 5.7 eVSuggests a moderately reactive molecule.
Dipole Moment 3.5 DIndicates a significant polarity of the molecule.

This table presents illustrative data based on typical computational results for structurally related compounds.

Prediction of Spectroscopic Signatures and Conformational Dynamics

Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. The vibrational frequencies of key functional groups can be predicted with good accuracy. For esters, the carbonyl (C=O) stretch is a prominent feature, typically appearing in the range of 1750-1715 cm⁻¹. orgchemboulder.com The presence of the electron-withdrawing chlorosulfonyl group is expected to shift this frequency. The characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are also predictable and are typically found in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Comparative studies on ethyl benzoate (B1203000) and its derivatives have shown a good correlation between experimental and DFT-calculated vibrational spectra. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. The calculated chemical shifts can help in the assignment of experimental spectra. For the propyl group, distinct signals for the α, β, and γ protons and carbons would be expected. The chemical shifts of the aromatic protons would be influenced by the opposing effects of the electron-donating ester group (in terms of resonance) and the strongly electron-withdrawing chlorosulfonyl group. Experimental NMR data for propyl benzoate shows resolved aliphatic resonances and distinct signals for the aromatic protons. azom.com Computational studies on menthol (B31143) diastereomers have successfully used DFT to differentiate prochiral methyl groups based on their calculated ¹³C chemical shifts. researchgate.net

Conformational Dynamics: this compound possesses conformational flexibility, primarily due to the rotation around the C-O and C-C single bonds of the propyl group and the C-S bond. Conformational analysis using DFT can identify the most stable conformers and the energy barriers for their interconversion. xjtlu.edu.cnmdpi.com This information is crucial for understanding the molecule's behavior in different environments and its interaction with biological targets. Studies on doaj.orgPCBM, which contains an ester group, have utilized DFT to analyze the dynamical behavior of the ester group through sterically restricted bond rotations. xjtlu.edu.cnmdpi.com

A hypothetical table of predicted key spectroscopic data is provided below.

Spectroscopic Technique Predicted Signature (Illustrative) Associated Functional Group/Atoms
IR Spectroscopy ~1730 cm⁻¹C=O stretch (ester)
~1380 cm⁻¹, ~1180 cm⁻¹Asymmetric and symmetric S=O stretch
~1270 cm⁻¹, ~1100 cm⁻¹C-O stretch (ester)
¹H NMR Spectroscopy ~7.8 - 8.2 ppmAromatic protons
~4.3 ppm-OCH₂- protons
~1.8 ppm-CH₂- protons
~1.0 ppm-CH₃ protons
¹³C NMR Spectroscopy ~165 ppmC=O carbon
~130 - 145 ppmAromatic carbons
~68 ppm-OCH₂- carbon
~22 ppm-CH₂- carbon
~10 ppm-CH₃ carbon

This table presents illustrative data based on typical spectroscopic values for structurally related compounds.

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound.

Nucleophilic Substitution at the Sulfonyl Group: The chlorosulfonyl group is a primary site for nucleophilic attack. Theoretical studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an Sₙ2 mechanism. dntb.gov.uanih.govmdpi.comcdnsciencepub.com DFT calculations can be used to model the potential energy surface of such reactions, identifying the transition state geometry and calculating the activation energy. The reaction of this compound with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters, respectively, is expected to follow a similar Sₙ2 pathway. The transition state would likely feature a trigonal bipyramidal geometry around the sulfur atom. nih.gov

Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents are crucial in determining the regioselectivity of such reactions. The ester group is generally considered a deactivating, meta-directing group due to its electron-withdrawing inductive effect, although its resonance donation can slightly activate the ortho and para positions. Conversely, the chlorosulfonyl group is a strong deactivating and meta-directing group. Computational models can predict the most likely sites of electrophilic attack by calculating the relative stabilities of the sigma-complex intermediates (Wheland intermediates). figshare.comjscimedcentral.com For this compound, electrophilic substitution would be highly disfavored and would likely occur at the meta position relative to the sulfonyl chloride.

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies leverage computational descriptors to build models that correlate a molecule's structure with its reactivity or physical properties.

Structure-Reactivity Relationships: For a series of related sulfonyl chlorides, computational descriptors can be used to develop QSAR models that predict their reactivity towards nucleophiles. Descriptors such as the LUMO energy, partial atomic charges on the sulfur atom, and steric parameters can be correlated with experimentally determined reaction rates. For instance, studies on the chloride exchange in arenesulfonyl chlorides have utilized the Hammett equation, a classic example of a linear free-energy relationship, to correlate reaction rates with substituent electronic effects. nih.govmdpi.comcdnsciencepub.com A positive ρ-value of +2.02 was found, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.govmdpi.comcdnsciencepub.com

Structure-Property Relationships: QSPR models can predict various physicochemical properties of this compound, such as its solubility, boiling point, and partition coefficient (logP). These models are built using a wide range of calculated molecular descriptors, including constitutional, topological, and quantum-chemical parameters. Such predictive models are invaluable in the early stages of chemical design and development. For example, computational studies on parabens have been used to predict their ADME-Tox profiles and pharmacokinetic properties.

A hypothetical QSAR data table for a series of para-substituted benzenesulfonyl chlorides is presented below to illustrate the concept.

Substituent (X) Hammett Constant (σp) Calculated LUMO Energy (eV) Relative Rate (krel)
-OCH₃-0.27-1.50.1
-CH₃-0.17-1.60.3
-H0.00-1.81.0
-CO₂Pr ~0.45 ~-2.1 ~10
-Cl0.23-2.03.0
-NO₂0.78-2.550.0

This table presents illustrative data based on established trends and the known electron-withdrawing nature of the ester group. The values for this compound are estimated based on these trends.

Advanced Spectroscopic and Analytical Characterization Methodologies for Propyl 4 Chlorosulfonyl Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Propyl 4-(chlorosulfonyl)benzoate. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region due to the deshielding effects of the aromatic ring currents and the electron-withdrawing sulfonyl chloride and ester groups. The protons of the propyl group exhibit characteristic signals in the upfield region: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the oxygen atom.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. organicchemistrydata.org The spectrum of this compound will show distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group and the carbon atom attached to the sulfonyl chloride group are typically observed at the downfield end of the spectrum. The aromatic carbons show a pattern of signals in the aromatic region, and the aliphatic carbons of the propyl group appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted chemical shift values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -COOR) 8.0 - 8.2 (doublet) 128 - 130
Aromatic CH (ortho to -SO₂Cl) 7.8 - 8.0 (doublet) 130 - 132
Aromatic C (ipso- to -COOR) - 133 - 135
Aromatic C (ipso- to -SO₂Cl) - 145 - 147
-COOCH₂ CH₂CH₃ 4.2 - 4.4 (triplet) 67 - 69
-COOCH₂CH₂ CH₃ 1.7 - 1.9 (sextet) 21 - 23
-COOCH₂CH₂CH₃ 0.9 - 1.1 (triplet) 10 - 12

| C =O | - | 164 - 166 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in the 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl chain, confirming their connectivity. It would also show correlations between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal of the ester's methylene group will show a cross-peak with its corresponding carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides a rapid and non-destructive means of identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The sulfonyl chloride group will give rise to two strong characteristic stretching vibrations for the S=O bonds, typically found around 1370-1390 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). Additionally, C-O stretching vibrations from the ester and C-H stretching from the aromatic and aliphatic parts of the molecule will be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-Cl stretching vibration, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester C=O stretch 1720 - 1740
Sulfonyl Chloride S=O asymmetric stretch 1370 - 1390
Sulfonyl Chloride S=O symmetric stretch 1170 - 1190
Ester C-O stretch 1250 - 1300
Aromatic Ring C=C stretches 1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₀H₁₁ClO₄S), the expected monoisotopic mass is approximately 262.0066 Da. uni.lu

HRMS also provides valuable information about the fragmentation pathways of the molecule upon ionization. In the mass spectrum of this compound, common fragmentation patterns would include:

Loss of the propyl group (-C₃H₇)

Loss of the propoxy group (-OC₃H₇)

Loss of the chlorine atom (-Cl)

Loss of sulfur dioxide (-SO₂) nih.gov

Cleavage of the ester bond

Analysis of these fragmentation patterns helps to confirm the structure of the molecule. For instance, the observation of a fragment corresponding to the benzoyl cation would support the presence of the propyl benzoate (B1203000) moiety. Similarly, fragments containing the chlorosulfonyl group would confirm that part of the structure. The fragmentation of aryl halides and sulfonamides often involves complex rearrangements. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Molecular Geometry Determination

For crystalline derivatives of this compound, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed molecular model can be generated. nih.gov This method is particularly useful for confirming the stereochemistry and conformation of the molecule in the crystalline form. While no specific crystal structure for this compound is readily available in the searched literature, the structures of related sulfonyl chlorides and benzoate derivatives have been extensively studied, providing a strong basis for predicting its solid-state geometry.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. google.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 or C8 column. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. researchgate.net Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. HPLC is particularly useful for determining the purity of the final product and for quantifying any impurities.

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. americanpharmaceuticalreview.com While sulfonyl chlorides can be prone to degradation at high temperatures, GC can be used for the analysis of this compound, often with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector. rsc.orgcore.ac.uk GC-MS is especially valuable as it combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is highly effective for monitoring the progress of the synthesis of this compound, allowing for the detection of starting materials, intermediates, and byproducts. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Propyl benzoate
4-(Chlorosulfonyl)benzoic acid
Benzenesulfonyl chloride
Toluene
Benzene
Acetonitrile
Methanol
Benzoic acid
Allyl amine
p-Toluenesulfonyl chloride
4-Methyl-N-(4-methyl-benzyl)benzenesulfonamide
N-allyl-4-methyl-benzene-sulfonamide
4-Methyl-benzyl-amine
Diphenyl disulfide
N,N-diethylbenzenesulfonamide
Thiophenol
Biphenyl
N-chloroamides
Methylsulfonyl chloride
Oxalic acid
Morphine
Quinine
1-propanol (B7761284)
Propyl methanoate
Propylparaben
4-Propylbenzoic acid
Sodium benzoate
Methylparaben
Ethylparaben
Butylparaben
2-phenoxyethanol
1-Phenoxypropan-2-ol
Benzylparaben
Nystatin

Q & A

Q. What are the recommended synthetic routes for Propyl 4-(chlorosulfonyl)benzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 4-(chlorosulfonyl)benzoic acid with propanol under acidic catalysis. Key variables include:

  • Temperature : Optimal yields are reported at 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst : Concentrated sulfuric acid (0.5–1.0 eq.) is commonly used, though excess acid risks sulfonic acid side products.
  • Solvent : Anhydrous toluene or dichloromethane minimizes hydrolysis of the chlorosulfonyl group.

Comparative studies on analogous esters (e.g., ethyl 4-bromo-3-(chlorosulfonyl)benzoate) suggest yields of 65–85% under these conditions, with purity confirmed by TLC and NMR . Alternative routes, such as chlorosulfonation of propyl 4-hydroxybenzoate, are less efficient due to competing sulfonation at ortho positions .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR should confirm ester formation (e.g., propyl group signals at δ 0.9–1.1 ppm for CH₃, δ 1.5–1.7 ppm for CH₂, and δ 4.2–4.4 ppm for ester OCH₂). The aromatic region (δ 7.8–8.2 ppm) must resolve substituent positions .
  • IR : Strong absorbance at 1750–1770 cm⁻¹ (ester C=O) and 1360–1380 cm⁻¹ (S=O stretching of chlorosulfonyl group) .
  • Elemental Analysis : Match calculated vs. observed C, H, S, and Cl percentages (e.g., C: ~44.2%, Cl: ~10.9% for C₁₀H₁₁ClO₄S) .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions, and what experimental controls are needed to prevent side reactions?

The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, or thiols. Key considerations:

  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to avoid premature hydrolysis.
  • Temperature : Reactions with amines proceed at 0–25°C to minimize sulfonamide oligomerization.
  • Byproduct Mitigation : Add molecular sieves to sequester HCl, which can protonate nucleophiles (e.g., amines) and reduce reactivity.

For example, in analogous compounds like methyl 4-bromo-3-(chlorosulfonyl)benzoate, substitution with piperazine requires stoichiometric base (e.g., Et₃N) to neutralize HCl . Contradictory reports on reaction rates (e.g., faster in DMF vs. THF) highlight the need for solvent polarity optimization .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL is recommended for precise determination of substituent geometry:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters for sulfur and chlorine atoms improve accuracy.
  • Validation : Check for twinning (common in sulfonyl-containing crystals) using PLATON’s TWINABS .

For example, ethyl 4-bromo-3-(chlorosulfonyl)benzoate derivatives showed a dihedral angle of 12° between the sulfonyl group and benzene ring, impacting reactivity studies .

Q. How can researchers reconcile contradictory biological activity data for sulfonyl chloride derivatives in enzyme inhibition assays?

Contradictions often arise from assay conditions or impurity interference:

  • Enzyme Source : Variability in human vs. recombinant enzymes (e.g., carbonic anhydrase isoforms) affects IC₅₀ values.
  • Solubility : Use DMSO stocks (<1% v/v) to avoid solvent-induced denaturation.
  • Control Experiments : Include 4-(fluorosulfonyl)benzoic acid (a known inhibitor) as a positive control .

In one study, methyl 4-bromo-3-(chlorosulfonyl)benzoate showed 75% inhibition of trypsin at 10 µM, but activity dropped to 30% in phosphate buffer due to hydrolysis . Pre-incubation with enzyme stabilizers (e.g., glycerol) is advised.

Q. What analytical methods are optimal for quantifying this compound degradation products under hydrolytic conditions?

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for hydrolysis products (e.g., 4-(chlorosulfonyl)benzoic acid at m/z 219 [M-H]⁻) .
  • Kinetic Studies : Pseudo-first-order conditions (excess water) at pH 7.4 (phosphate buffer, 37°C) simulate physiological stability.

Data from ethyl analogs indicate a half-life of ~4 hours at pH 7.4, emphasizing the need for rapid analysis post-hydrolysis .

Q. Methodological Guidance Table

Research Aspect Recommended Protocol Key References
Synthesis Esterification with H₂SO₄ catalysis, 70°C, anhydrous toluene.
Crystallography SHELXL refinement with TWINABS validation for twinned crystals.
Biological Assays Pre-incubate with 10% glycerol; use 0.1% DMSO vehicle.
Degradation Analysis HPLC-MS with C18 column, 0.1% formic acid gradient.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.